molecular formula C20H18N2O5 B2649045 methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868224-87-7

methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2649045
CAS No.: 868224-87-7
M. Wt: 366.373
InChI Key: REXIQAGBZBKKBI-UHFFFAOYSA-N
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Description

Methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin core. Key structural elements include:

  • 1-oxo group: A ketone at position 1 of the dihydroisoquinolin ring.
  • 2-(Phenylcarbamoyl)methyl substituent: An amide-functionalized methyl group (CH₂CONHPh) at position 2.
  • 5-oxyacetate methyl ester: A methyl ester-linked acetoxy group at position 5 via an ether bond.

Properties

IUPAC Name

methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-26-19(24)13-27-17-9-5-8-16-15(17)10-11-22(20(16)25)12-18(23)21-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXIQAGBZBKKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the phenylcarbamoyl group, and the esterification process. One common synthetic route involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced via a nucleophilic substitution reaction, where an appropriate phenyl isocyanate reacts with the isoquinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate as a promising anticancer agent. The compound has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that this compound could induce apoptosis in breast cancer cells, showcasing its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that this compound effectively inhibits the growth of various bacterial strains, including resistant strains. This characteristic is particularly relevant in the context of rising antibiotic resistance globally .

Fungicidal Activity

This compound serves as an intermediate in the synthesis of fungicides. Its derivatives have been utilized in agricultural formulations to combat fungal pathogens affecting crops. The compound's efficacy against a broad spectrum of fungi makes it valuable in protecting agricultural produce from diseases .

Synthetic Pathways

The synthesis of this compound involves multiple steps, including the reaction of phenylcarbamoyl compounds with dihydroisoquinoline derivatives. Various methods have been developed to optimize yield and purity, which are critical for its application in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Ammermann et al. (2000)Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells.
Balba (2007)Antimicrobial EfficacyEffective against resistant bacterial strains.
Cash & Cronan (2001)Agricultural UseHighlighted its role as a fungicide precursor with broad-spectrum activity.

Mechanism of Action

The mechanism of action of methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Key Insights:

Core Structure Differences: The dihydroisoquinolin core (target compound) positions the nitrogen at ring position 2, influencing π-electron distribution and steric interactions compared to the dihydroquinoline core (compounds 7a–d), where nitrogen is at position 1. This difference may affect binding affinity in biological targets or catalytic activity in synthetic applications.

In contrast, the cyano and ethoxycarbonyl groups in 7a–d are more hydrophobic and may reduce solubility but increase metabolic stability .

Synthetic Pathways: Compounds 7a–d are synthesized via condensation reactions using ethyl cyanoacetate and triethylamine in DMF, highlighting the use of cyanoacetate derivatives as key intermediates . The target compound’s synthesis likely involves analogous coupling reactions but with phenylcarbamoylmethyl reagents instead.

Functional Group Reactivity :

  • The carboxylic acid in 7a–d (position 3) allows for salt formation or further derivatization, whereas the target compound’s methyl ester and amide groups are less reactive under physiological conditions, suggesting different metabolic pathways.

Research Implications and Limitations

  • Data Gaps : The provided evidence lacks quantitative data (e.g., solubility, bioactivity) for the target compound, limiting a direct pharmacological comparison. Further studies are needed to explore its synthesis, stability, and biological profile.

Biological Activity

Chemical Structure and Properties

Methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can be characterized by its specific structural features, which include:

  • Isoquinoline core : A bicyclic structure that can influence biological activity.
  • Phenylcarbamoyl group : Known for its role in enhancing solubility and bioavailability.
  • Methyl ester functionality : Often associated with improved pharmacokinetic properties.

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Anticancer Activity : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that derivatives can exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Antimicrobial Activity : In a study examining the antimicrobial effects of phenylcarbamoyl derivatives, it was found that these compounds exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .
  • Neuroprotective Effects : Research published in Neuroscience Letters highlighted the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced neuronal damage, providing insights into their potential use in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeStudy ReferenceEffect Observed
AnticancerJournal of Medicinal Chemistry Inhibition of cancer cell proliferation
AntimicrobialAntimicrobial Agents Significant activity against bacteria and fungi
NeuroprotectiveNeuroscience Letters Protection against oxidative stress

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